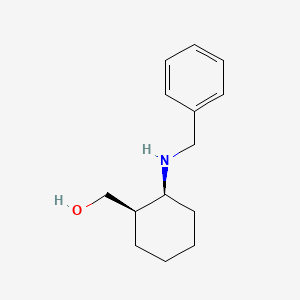

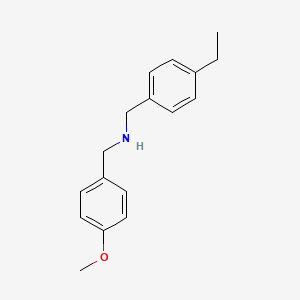

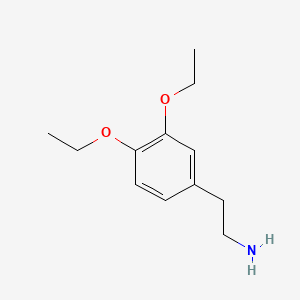

(4-Ethylbenzyl)(4-methoxybenzyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Ethylbenzyl)(4-methoxybenzyl)amine, also known as EMBM, is an organic compound that is used in a variety of scientific research applications. It is a derivative of amine, which is a nitrogen-containing organic compound. EMBM is known to exhibit various biochemical and physiological effects, which makes it a valuable compound for a wide range of scientific studies.

Aplicaciones Científicas De Investigación

Synthesis and Characterization in Lanthanide Complexes

The research conducted by Liu, Yang, Rettig, and Orvig (1993) focuses on the synthesis and characterization of an N4O3 amine phenol ligand, derived from the reduction of a Schiff base. This ligand, which is structurally related to (4-Ethylbenzyl)(4-methoxybenzyl)amine, was utilized in creating lanthanide complexes, showcasing its potential in the field of coordination chemistry (Liu et al., 1993).

Development of Magnetic and Luminescent Materials

In another study by Wen et al. (2017), the application of a similar compound, a derivative of an N3O3 amine phenol ligand, was explored in the synthesis of heterometallic trinuclear complexes. These complexes exhibited unique magnetic and luminescent properties, indicating the potential of (4-Ethylbenzyl)(4-methoxybenzyl)amine derivatives in developing materials with novel electromagnetic characteristics (Wen et al., 2017).

Application in Oligoribonucleotide Synthesis

Takaku and Kamaike (1982) investigated the use of the 4-methoxybenzyl group, a structural component of (4-Ethylbenzyl)(4-methoxybenzyl)amine, in oligoribonucleotide synthesis. They found that this group could be effectively used as a protecting group in the synthesis process, which is crucial for the stability and specificity of oligonucleotides (Takaku & Kamaike, 1982).

Exploration in Organic Synthesis and Medicinal Chemistry

In the field of organic synthesis and medicinal chemistry, Genç et al. (2013) synthesized and characterized a compound structurally similar to (4-Ethylbenzyl)(4-methoxybenzyl)amine. This research demonstrated the compound's potential in the development of new therapeutic agents, particularly as an antihistaminic agent with promising bronchorelaxant effects (Genç et al., 2013).

Advanced Material Science Applications

The research by Wong et al. (2007) highlights the use of a novel etchant, N-(4-methoxybenzyl)-(pyren-1-yl)amine, in the direct fabrication of free-standing 3D structures within an arsenic−sulfide all-inorganic photoresist. This study shows the potential of compounds related to (4-Ethylbenzyl)(4-methoxybenzyl)amine in advanced material science, particularly in the creation of intricate 3D structures (Wong et al., 2007).

Propiedades

IUPAC Name |

1-(4-ethylphenyl)-N-[(4-methoxyphenyl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-3-14-4-6-15(7-5-14)12-18-13-16-8-10-17(19-2)11-9-16/h4-11,18H,3,12-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOHMHDHUUKDHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357970 |

Source

|

| Record name | STK232545 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Ethylbenzyl)(4-methoxybenzyl)amine | |

CAS RN |

423735-26-6 |

Source

|

| Record name | STK232545 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

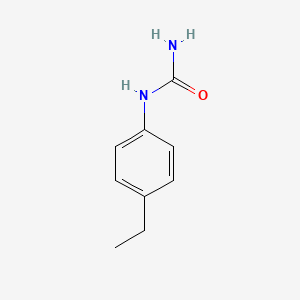

![5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol](/img/structure/B1270546.png)